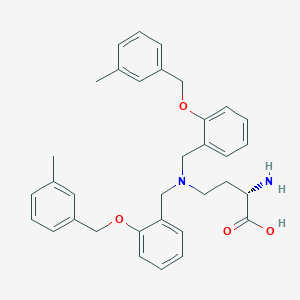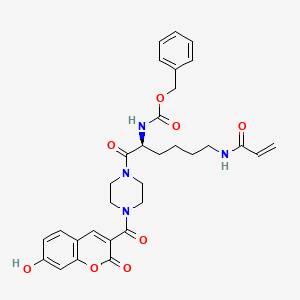![molecular formula C22H25N5O2 B611681 2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one CAS No. 1430218-51-1](/img/structure/B611681.png)
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or research on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The bicyclo[2.2.1]heptanyl group would introduce strain into the molecule, which could have interesting effects on its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of an amino group might make the compound a base, and the ether group could make the compound somewhat polar .Applications De Recherche Scientifique
Quantitative Structure-Activity Relationships in Cytokinin Agonistic and Antagonistic Derivatives
Research by Iwamura et al. (1985) explored the activities of cytokinin agonistic and antagonistic derivatives, including 2-(Methylthio)pyrido[2,3-d]pyrimidines with various substituents. These compounds showed activities depending on the structure and position of the benzene substituents, leading to insights into receptor topology and aiding in the design of novel agonists and antagonists (Iwamura et al., 1985).
Synthesis of Rare Pyrido[1,2-a]pyrimidin-2-ones and Related Nitrogen-rich Bicyclic Scaffolds
Alanine et al. (2016) developed a strategy for the concise synthesis of pyrido[1,2-a]pyrimidin-2-ones, which are associated with a range of biological properties. The research facilitated the creation of novel bicyclic systems with higher nitrogen contents, contributing to the drug discovery process (Alanine et al., 2016).
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications
A review by Jubete et al. (2019) covered the synthesis methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones. They highlighted the potential of these compounds in medicinal chemistry due to their similarity to nitrogen bases in DNA and RNA (Jubete et al., 2019).
EGFR Kinase Inhibition and Synthesis of Pyrido[2,3‐d]pyrimidin‐7(8H)‐ones
Boros et al. (2004) investigated the synthesis and EGFR kinase inhibition activity of pyrido[2,3‐d]pyrimidin‐7(8H)‐ones, contributing to the development of new inhibitors with potential applications in cancer treatment (Boros et al., 2004).
Novel Pyrazolo[3,4-d]pyrimidine-based Inhibitors of Staphlococcus aureus DNA Polymerase III
Ali et al. (2003) synthesized 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones as novel inhibitors of DNA polymerase III in Staphlococcus aureus, representing a new class of antimicrobials against Gram-positive bacteria (Ali et al., 2003).
Design and Synthesis of Novel Antibacterial Agents with Inhibitory Activity Against DNA Polymerase III
A study by Ali et al. (2001) found that 4-substituted 2-amino-6-(anilino)pyrimidines are selective inhibitors of DNA polymerase III, highlighting their potential as antibacterial agents (Ali et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c23-9-10-29-18-6-4-17(5-7-18)25-22-24-13-16-3-8-20(28)27(21(16)26-22)19-12-14-1-2-15(19)11-14/h3-8,13-15,19H,1-2,9-12,23H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSLGYIVHUXZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3C(=O)C=CC4=CN=C(N=C43)NC5=CC=C(C=C5)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 89510076 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)




![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)



